molecular formula C9H8ClFN2O3 B2786467 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide CAS No. 731011-93-1

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide

Cat. No. B2786467
CAS RN: 731011-93-1
M. Wt: 246.62
InChI Key: ZIXQXLMDSBTRAE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is a chemical compound with the CAS Number: 731011-93-1 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide .


Synthesis Analysis

The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N), with a yield of 80% . All compounds were purified using the recrystallization method and their purities were confirmed by the melting point .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClFN2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Chemical Reactions Analysis

The compound 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is involved in hydrogen bonding interactions with the Thr701, Thr 699, Asn574, and Ser510 residues, together with several Van der Waals interactions with other residues from the active site .


Physical And Chemical Properties Analysis

The compound is stored at room temperature and appears as a powder . Its molecular weight is 246.63 .

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide is the penicillin-binding proteins (PBPs) in bacterial cell walls. PBPs are crucial for the synthesis and maintenance of the bacterial cell wall, making them a common target for antibacterial agents .

Mode of Action

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide interacts with PBPs by binding to their active sites. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which are essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Biochemical Pathways

The inhibition of PBPs affects the peptidoglycan biosynthesis pathway . This pathway is responsible for producing the peptidoglycan layer, a critical component of the bacterial cell wall. Disruption of this pathway leads to the accumulation of peptidoglycan precursors and the eventual breakdown of the cell wall structure .

Pharmacokinetics

The pharmacokinetic profile of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide includes its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular level, the action of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as a reduction in bacterial load and the resolution of infection. The compound’s effectiveness against drug-resistant strains of bacteria, such as Klebsiella pneumoniae , highlights its potential as a valuable antibacterial agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide. For instance:

Overall, 2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide shows promise as an effective antibacterial agent with a robust mechanism of action and favorable pharmacokinetic properties.

: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae : Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

The compound has shown good potential against Klebsiella pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out, with the aim of investigating the potential of this molecule . In addition, the substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .

properties

IUPAC Name

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O3/c1-5(10)9(14)12-6-2-3-7(11)8(4-6)13(15)16/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXQXLMDSBTRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-fluoro-3-nitrophenyl)propanamide

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